molecular formula C7H8ClFIN B13480568 (2-Fluoro-5-iodophenyl)methanamine hydrochloride

(2-Fluoro-5-iodophenyl)methanamine hydrochloride

Cat. No.: B13480568
M. Wt: 287.50 g/mol
InChI Key: CLFNWBUXCIUVQM-UHFFFAOYSA-N
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Description

(2-Fluoro-5-iodophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H8ClFIN. It is known for its unique structure, which includes both fluorine and iodine atoms attached to a phenyl ring. This compound is often used in advanced research and development projects due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-iodophenyl)methanamine hydrochloride typically involves a multi-step processThe final step involves the formation of the hydrochloride salt to increase the compound’s stability and solubility .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity, often exceeding 95% .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-iodophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted phenyl derivatives, nitro compounds, nitriles, and secondary amines .

Scientific Research Applications

(2-Fluoro-5-iodophenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of (2-Fluoro-5-iodophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The presence of fluorine and iodine atoms enhances its binding affinity and specificity, making it a valuable tool in molecular biology and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-5-bromophenyl)methanamine hydrochloride
  • (2-Fluoro-5-chlorophenyl)methanamine hydrochloride
  • (2-Fluoro-5-methylphenyl)methanamine hydrochloride

Uniqueness

Compared to its analogs, (2-Fluoro-5-iodophenyl)methanamine hydrochloride is unique due to the presence of the iodine atom, which significantly influences its reactivity and binding properties. This makes it particularly useful in applications requiring high specificity and reactivity .

Properties

Molecular Formula

C7H8ClFIN

Molecular Weight

287.50 g/mol

IUPAC Name

(2-fluoro-5-iodophenyl)methanamine;hydrochloride

InChI

InChI=1S/C7H7FIN.ClH/c8-7-2-1-6(9)3-5(7)4-10;/h1-3H,4,10H2;1H

InChI Key

CLFNWBUXCIUVQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)CN)F.Cl

Origin of Product

United States

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